4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol

Catalog No.
S16157911
CAS No.
M.F
C7H10N4S
M. Wt
182.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol

Product Name

4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol

IUPAC Name

2-amino-6-cyclobutyl-1H-1,3,5-triazine-4-thione

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

InChI

InChI=1S/C7H10N4S/c8-6-9-5(4-2-1-3-4)10-7(12)11-6/h4H,1-3H2,(H3,8,9,10,11,12)

InChI Key

SQLLSLHYUVDEFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=S)N=C(N2)N

4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by a triazine ring substituted with an amino group and a cyclobutyl group, along with a thiol functional group. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of sulfur in the thiol group enhances its reactivity and potential biological activity, making it an interesting subject for research.

The chemical reactivity of 4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol can be attributed to its functional groups:

  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, which are common in triazine derivatives.
  • Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, leading to the formation of various derivatives.

These reactions make 4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol a versatile intermediate in organic synthesis.

The synthesis of 4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol can be approached through several methods:

  • Cyclization Reactions: Starting from suitable precursors containing both amine and thiol functionalities, cyclization can yield the desired triazine structure.
  • Substitution Reactions: Utilizing existing triazine derivatives and introducing the cyclobutyl and thiol groups through nucleophilic substitution.
  • Multistep Synthesis: Employing a combination of reactions including alkylation and thiolation to construct the compound stepwise.

These methods highlight the compound's synthetic versatility and the potential for modification to enhance its properties.

4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol may find applications in various fields:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Agricultural Chemicals: It could serve as an active ingredient in pesticides or herbicides.
  • Material Science: Its unique structure might be utilized in developing new materials with specific properties.

Interaction studies involving 4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol could focus on:

  • Protein Binding: Investigating how this compound interacts with biological macromolecules.
  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes relevant to disease pathways.
  • Receptor Binding: Exploring its affinity for various receptors that could lead to therapeutic effects.

Such studies would provide insight into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
4-Amino-6-chloro-1,3,5-triazine-2-thiolChlorine substituent instead of cyclobutylEnhanced reactivity due to chlorine
2-Amino-4,6-dimethyl-1,3,5-triazineMethyl groups at positions 4 and 6Increased lipophilicity
4-Amino-6-tert-butyl-1,3,5-triazineTert-butyl substituentGreater steric hindrance
4-Amino-6-methylthio-1,3,5-triazineMethylthio group at position 6Sulfur-containing side chain

These comparisons illustrate the diversity within the triazine family while highlighting the unique structural characteristics of 4-Amino-6-cyclobutyl-1,3,5-triazine-2-thiol that may influence its chemical behavior and biological activity.

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

182.06261751 g/mol

Monoisotopic Mass

182.06261751 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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